molecular formula C20H15N5O2 B4034983 2-{5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-{5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B4034983
M. Wt: 357.4 g/mol
InChI Key: YSDOEPZSVXKKRS-UHFFFAOYSA-N
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Description

2-{5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a useful research compound. Its molecular formula is C20H15N5O2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione is 357.12257474 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Chemistry and Structural Analysis A study by Fonari et al. (2004) investigated novel pyrimidine derivatives for their suitability as ligands in co-crystallization processes, leading to the formation of 2D and 3D networks through extensive hydrogen bonding intermolecular interactions. This research emphasizes the potential of specific pyrimidine derivatives in creating hydrogen-bonded supramolecular assemblies, highlighting their relevance in structural chemistry and materials science Fonari, M., Simonov, Y., Chumakov, Y., Bocelli, G., Ganin, E., & Yavolovskii, A. (2004). Supramolecular Chemistry.

Synthetic Routes and Chemical Transformations Research by Scartoni et al. (1979) delves into the chemical reactions of phthalimidin-2-ylacetic acid derivatives, providing a new route to isoindolobenzazepines. This demonstrates the compound's utility in synthetic organic chemistry, showcasing its versatility in the synthesis of complex heterocyclic compounds Scartoni, V., Fiaschi, R., Catalano, S., Morelli, I., & Marsili, A. (1979). Journal of The Chemical Society-perkin Transactions 1.

Photophysical Properties for Sensing Applications A study by Akshaya et al. (2016) focused on the synthesis of a novel phthalimide derivative, investigating its solvatochromic behaviour and dipole moments in different solvents. This research indicates potential applications in sensing and molecular electronics, where solvatochromic shifts and dipole moments play critical roles Akshaya, K., Varghese, A., Lobo, P. L., Kumari, R., & George, L. (2016). Journal of Molecular Liquids.

Antimicrobial Activity Studies Lahmidi et al. (2019) synthesized a novel pyrimidine derivative with antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study showcases the compound's potential in medicinal chemistry as a precursor for developing new antibacterial agents Lahmidi, S., Anouar, E., El Hamdaoui, L., Ouzidan, Y., Kaur, M., Jasinski, J., Sebbar, N. K., Essassi, E., & El Moussaouiti, M. (2019). Journal of Molecular Structure.

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, compounds with similar structures have been found to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Future Directions

The future research directions include finding new and efficient methodologies for accessing new 1,2,4-triazolo-containing scaffolds which would be very useful for the discovery of new drug candidates . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

Properties

IUPAC Name

2-(5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O2/c1-12-11-16(13-7-3-2-4-8-13)25-19(21-12)22-20(23-25)24-17(26)14-9-5-6-10-15(14)18(24)27/h2-11,16H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDOEPZSVXKKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N2C(=NC(=N2)N3C(=O)C4=CC=CC=C4C3=O)N1)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 2
Reactant of Route 2
2-{5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 3
Reactant of Route 3
2-{5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 4
Reactant of Route 4
2-{5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 5
2-{5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 6
2-{5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

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